

# An In-Depth Technical Guide to Methyl 3-(4-nitrophenyl)propanoate

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## Compound of Interest

|                |                                    |
|----------------|------------------------------------|
| Compound Name: | Methyl 3-(4-nitrophenyl)propanoate |
| CAS No.:       | 54405-42-4                         |
| Cat. No.:      | B2432332                           |

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## Introduction

**Methyl 3-(4-nitrophenyl)propanoate** is a nitrophenyl compound featuring a propanoic acid methyl ester backbone.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, designed for professionals in organic chemistry, pharmaceuticals, and biological research.[1] Its molecular structure, particularly the presence of a reactive nitro group on the phenyl ring, makes it a valuable and versatile starting material for the synthesis of a wide range of other aromatic and heterocyclic compounds.[1] Furthermore, this compound and its derivatives are subjects of research for their potential biological activities, including antibacterial, anti-inflammatory, and antioxidant effects.[1]

## Chemical Identity and Physicochemical Properties

### Structure and Identifiers

The core structure consists of a benzene ring substituted with a nitro group at the para (4-position) and a 3-(methoxycarbonyl)propyl group.

- IUPAC Name: **Methyl 3-(4-nitrophenyl)propanoate**
- Synonyms: 3-(4-Nitro-phenyl)-propionic acid methyl ester, Benzenepropanoic acid, 4-nitro-, methyl ester[1]
- Molecular Formula: C<sub>10</sub>H<sub>11</sub>NO<sub>4</sub>[1]
- Molecular Weight: 209.20 g/mol
- CAS Number: 54405-42-4[2]

## Physicochemical Data Summary

Precise experimental data for the melting and boiling points of **Methyl 3-(4-nitrophenyl)propanoate** are not readily available in public literature. However, data from closely related analogs provide a basis for estimation. For instance, the precursor 3-(4-nitrophenyl)propanoic acid has a melting point of 167-170 °C.[3] The related compound, methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride, exists as a powder with a melting point of 213-214 °C.[4] Methyl 3-(4-hydroxyphenyl)propionate, another analog, is a low-melting solid with a melting point of 39-41 °C and a boiling point of 108 °C at 11 mmHg.[5] Based on these analogs, **Methyl 3-(4-nitrophenyl)propanoate** is expected to be a solid at room temperature. Its solubility is predicted to be low in water but good in common organic solvents like chloroform, methanol, ethyl acetate, and acetone.

| Property          | Value   | Source                      |
|-------------------|---|-----------------------------|
| Molecular Formula | C <sub>10</sub> H <sub>11</sub> NO <sub>4</sub> | [1]                         |
| Molecular Weight  | 209.20 g/mol                                    |                             |
| CAS Number        | 54405-42-4                                      | [2]                         |
| Physical Form     | Expected to be a solid                          | Inferred from analogs[3][4] |
| Solubility        | Soluble in chloroform and methanol              | Inferred from analogs       |

## Spectroscopic Profile

While a dedicated public spectrum for **Methyl 3-(4-nitrophenyl)propanoate** is not available, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

## <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum is expected to show four distinct signals:

- **Aromatic Protons:** Two doublets in the aromatic region (approx.  $\delta$  7.5-8.3 ppm). The protons ortho to the electron-withdrawing nitro group will be further downfield than the protons meta to it, appearing as an A<sub>2</sub>B<sub>2</sub> system. For a similar structure, aromatic protons on a nitrophenyl group were observed at  $\delta$  8.27-8.29 (m, 2H) and 8.03-8.05 (m, 2H).[6]
- **Methyl Ester Protons:** A singlet at approximately  $\delta$  3.6-3.7 ppm, corresponding to the three protons of the -OCH<sub>3</sub> group.[7] This is consistent with the singlet observed for the methyl group in methyl propanoate.[8]
- **Methylene Protons ( $\alpha$  and  $\beta$ ):** Two triplets corresponding to the two methylene groups (-CH<sub>2</sub>CH<sub>2</sub>-) of the propanoate chain. The triplet for the protons alpha to the carbonyl group is expected around  $\delta$  2.6 ppm, and the triplet for the protons beta to the carbonyl (and adjacent to the aromatic ring) is expected around  $\delta$  2.9 ppm.[7]

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum will display characteristic signals for each unique carbon environment:

- **Carbonyl Carbon:** A signal in the range of  $\delta$  172-175 ppm, typical for an ester carbonyl.[9]
- **Aromatic Carbons:** Four signals in the aromatic region ( $\delta$  120-150 ppm). The carbon bearing the nitro group will be significantly downfield.
- **Methyl Ester Carbon:** A signal around  $\delta$  51-52 ppm for the -OCH<sub>3</sub> carbon.[9]
- **Methylene Carbons:** Two signals for the aliphatic -CH<sub>2</sub>- groups, expected between  $\delta$  25-40 ppm.

## Infrared (IR) Spectroscopy

The IR spectrum will be dominated by several strong absorption bands:

- C=O Stretch (Ester): A strong, sharp peak around 1730-1740  $\text{cm}^{-1}$ , characteristic of the carbonyl group in an aliphatic ester.[10]
- N-O Stretch (Nitro Group): Two strong bands, one symmetric and one asymmetric, typically appearing around 1520-1540  $\text{cm}^{-1}$  and 1340-1350  $\text{cm}^{-1}$ , respectively.
- C-O Stretch (Ester): A strong band in the region of 1160-1250  $\text{cm}^{-1}$ . [7][10]
- C-H Stretch (Aliphatic/Aromatic): Absorptions for aromatic C-H bonds will appear just above 3000  $\text{cm}^{-1}$ , while aliphatic C-H stretches will be just below 3000  $\text{cm}^{-1}$ . [10]

## Synthesis and Reactivity

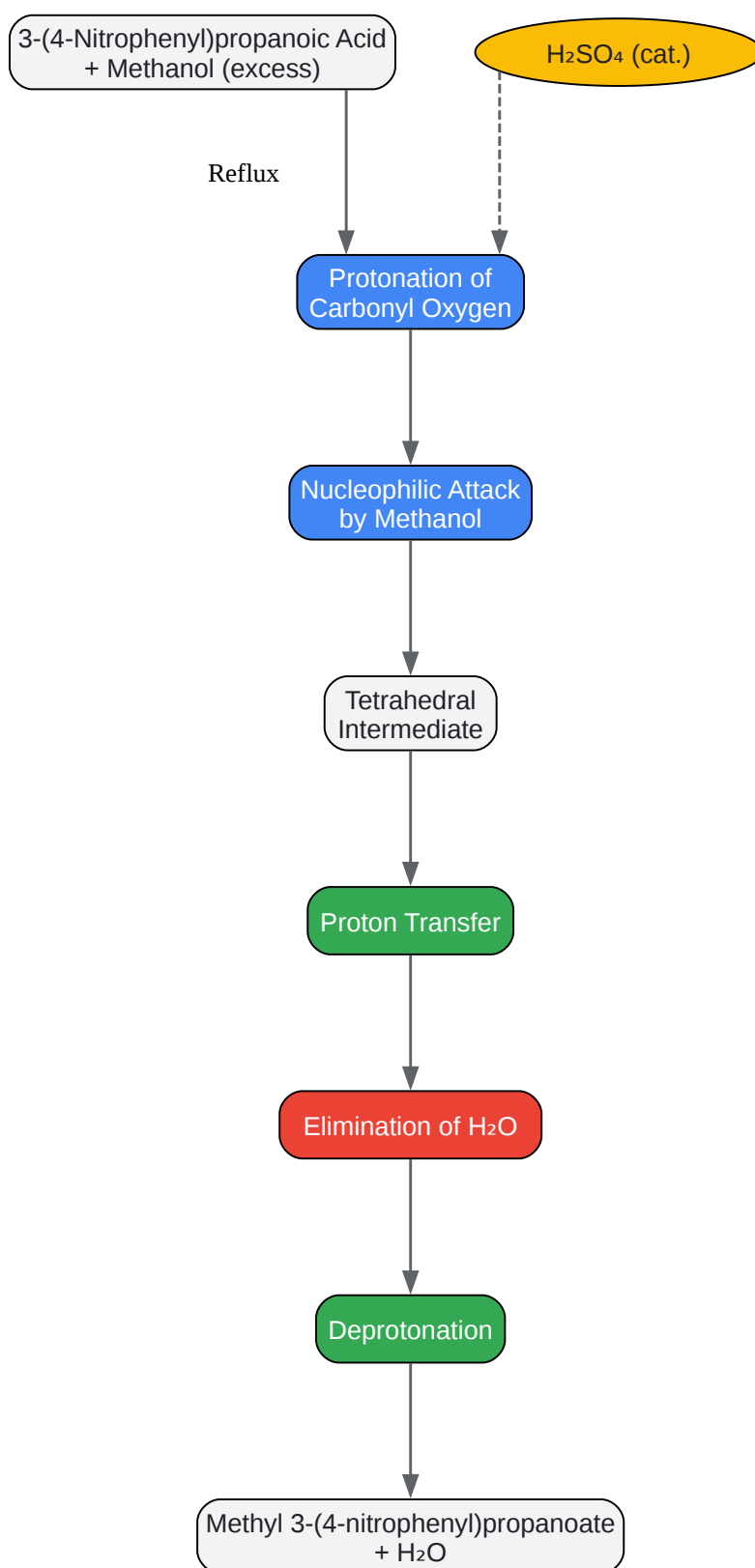
### Primary Synthesis Route: Fischer-Speier Esterification

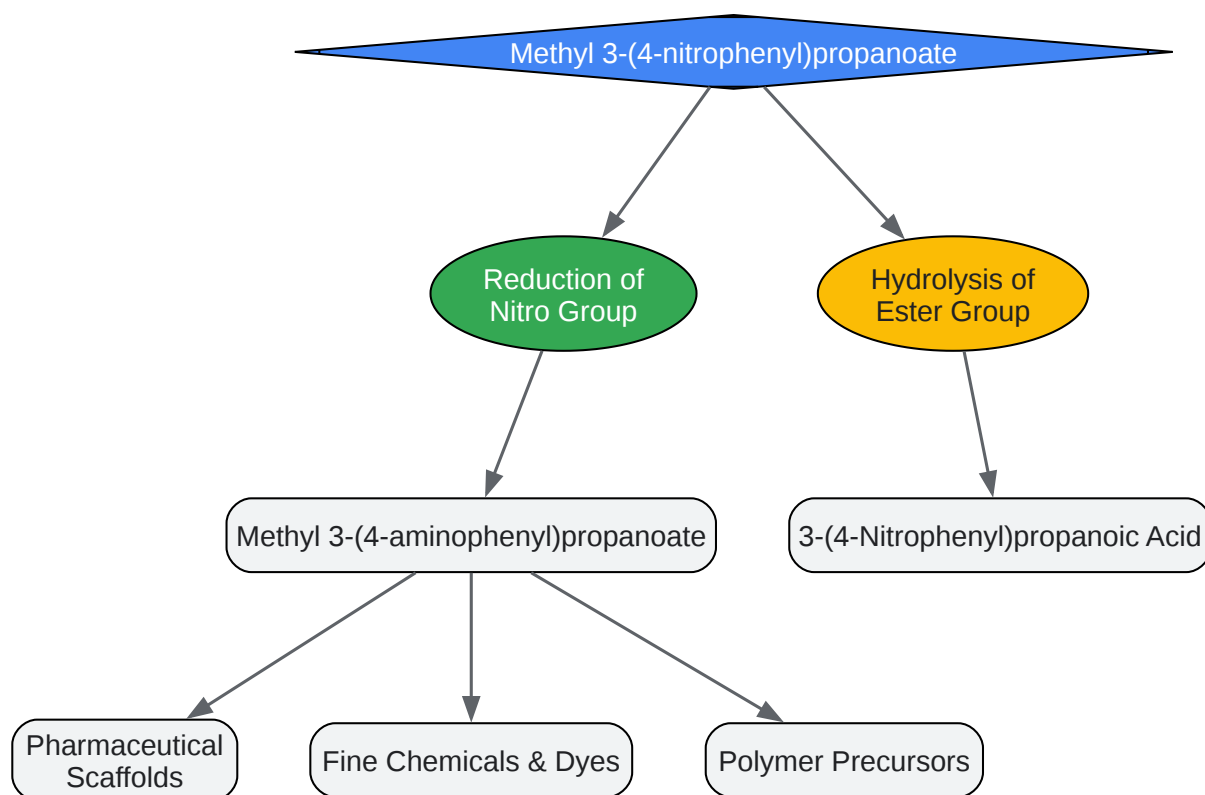
The most direct and common method for synthesizing **Methyl 3-(4-nitrophenyl)propanoate** is the Fischer-Speier esterification of its corresponding carboxylic acid, 3-(4-nitrophenyl)propanoic acid.[1] This classic reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid ( $\text{H}_2\text{SO}_4$ ) or p-toluenesulfonic acid (p-TsOH).

Causality of Experimental Choices:

- Excess Alcohol: The Fischer esterification is a reversible equilibrium reaction. By using a large excess of methanol, the equilibrium is shifted towards the formation of the ester product according to Le Châtelier's principle. Methanol often serves as both the reactant and the solvent.
- Acid Catalyst: The reaction is extremely slow without a catalyst. A strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the methanol.
- Heat (Reflux): The reaction is typically conducted at the boiling point of the alcohol (methanol,  $\sim 65^\circ\text{C}$ ) to increase the reaction rate.

### Synthesis Workflow Diagram





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